

# A Comprehensive Technical Guide to 4,6-Dihydroxyquinoline

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## Compound of Interest

Compound Name: 4,6-Dihydroxyquinoline

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## Introduction

**4,6-Dihydroxyquinoline**, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and biochemical research. As a metabolite of tryptophan, it plays a role in human physiology and has been identified as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and biological significance, with a focus on quantitative data and detailed experimental methodologies.

## Chemical Identity

The nomenclature and key identifiers for **4,6-dihydroxyquinoline** are summarized below.

Identifier	Value
IUPAC Name	6-hydroxy-1H-quinolin-4-one[1]
Synonyms	4,6-Quinolinediol, Quinoline-4,6-diol, 6-hydroxy-4-quinolone[1]
CAS Number	3517-61-1[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> [1]
Molecular Weight	161.16 g/mol [1]
InChI Key	XFALURCRIGINGT-UHFFFAOYSA-N[1]
SMILES	C1=CC2=C(C=C1O)C(=O)C=CN2[1]

## Physicochemical Properties

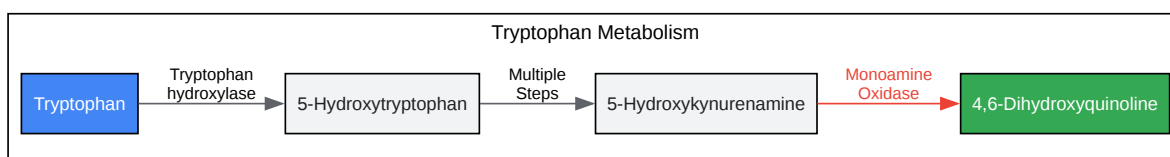
A summary of the key physicochemical properties of **4,6-dihydroxyquinoline** is presented in the following table. These properties are crucial for its handling, formulation, and in the design of experimental protocols.

Property	Value	Source
Appearance	Solid[1]	PubChem
Water Solubility	3.96 g/L (Predicted)	FooDB
logP	1.09 (Predicted)	FooDB
pKa (Strongest Acidic)	9.51 (Predicted)	FooDB
pKa (Strongest Basic)	2.84 (Predicted)	FooDB
Polar Surface Area	53.35 Å <sup>2</sup> (Predicted)	FooDB
Hydrogen Bond Donor Count	2	FooDB
Hydrogen Bond Acceptor Count	3	FooDB
Rotatable Bond Count	0	FooDB

## Biological Significance and Signaling Pathways

**4,6-Dihydroxyquinoline** is recognized as a human and mouse metabolite, primarily formed during the metabolism of tryptophan.[1] It is a product of the kynurenine pathway, one of the main routes for tryptophan degradation.[2][3] Specifically, it is generated from the oxidative deamination of 5-hydroxykynurenamine, a reaction catalyzed by monoamine oxidase.[1][4]

The kynurenine pathway is a complex metabolic route that produces several neuroactive and immunomodulatory molecules. The formation of **4,6-dihydroxyquinoline** within this pathway highlights its potential role in physiological and pathological processes influenced by tryptophan metabolism.



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Metabolic formation of **4,6-dihydroxyquinoline**.

## Experimental Protocols

### Synthesis of 4-Hydroxyquinoline Derivatives (General Protocol)

While a specific, detailed protocol for the synthesis of **4,6-dihydroxyquinoline** is not readily available in the cited literature, a general method for the synthesis of 4-hydroxyquinolines, such as the Gould-Jacobs reaction, can be adapted. This involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

#### Step 1: Condensation

- An appropriately substituted aniline (e.g., p-aminophenol) is reacted with diethyl (ethoxymethylene)malonate.

- The reaction is typically carried out in an inert solvent, such as ethanol, and may be heated to reflux.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the intermediate enamine is isolated, often by cooling the reaction mixture to induce crystallization, followed by filtration.

#### Step 2: Thermal Cyclization

- The isolated enamine is heated in a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl ether and biphenyl), to a temperature of approximately 250°C.[5]
- The cyclization reaction results in the formation of the 4-hydroxyquinoline ring system.
- After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.
- Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

## Analytical Methods for Characterization (General Protocol)

The characterization of **4,6-dihydroxyquinoline** and its derivatives relies on a combination of spectroscopic and chromatographic techniques.

**High-Performance Liquid Chromatography (HPLC)** A reversed-phase HPLC method can be employed for the purity assessment and quantification of **4,6-dihydroxyquinoline**. [6]

- Column: C18 stationary phase.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).
- Detection: UV detection at a wavelength of maximum absorbance for the quinoline ring system (e.g., around 254 nm or 310 nm).

- Quantification: A calibration curve is constructed using standard solutions of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the structural elucidation of the synthesized compound.

- Solvent: Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) is a common solvent for dissolving hydroxyquinoline derivatives.
- $^1\text{H}$  NMR: Expected signals would include aromatic protons on the quinoline ring system and exchangeable protons from the hydroxyl groups.
- $^{13}\text{C}$  NMR: The spectrum would show characteristic signals for the carbon atoms of the quinoline core, including the carbonyl carbon and the carbons bearing the hydroxyl groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

- Characteristic absorption bands would be observed for O-H stretching of the hydroxyl groups, N-H stretching of the quinolone tautomer, and C=O stretching of the carbonyl group.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

- Electrospray ionization (ESI) is a suitable technique for analyzing hydroxyquinoline derivatives.

## Biological Activity of Dihydroxyquinoline Derivatives

Derivatives of dihydroxyquinoline have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.

Biological Activity	Description
Anticancer	Certain 2,4-dihydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and prostate cancer. The mechanisms of action can involve the induction of apoptosis and cell cycle arrest.[7]
Antimicrobial	Dihydroxyquinoline derivatives have shown activity against pathogenic bacteria and fungi. For example, some derivatives have been found to be active against <i>Staphylococcus aureus</i> and <i>Aspergillus flavus</i> . [8]
Anti-inflammatory	Some 4-hydroxy-2-quinolone derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[8]

It is important to note that while the dihydroxyquinoline scaffold shows promise, the specific biological activities of **4,6-dihydroxyquinoline** itself are not as extensively characterized as some of its synthetic derivatives.

## Conclusion

**4,6-Dihydroxyquinoline** is a metabolite of tryptophan with a well-defined chemical structure and physicochemical properties. Its presence in the kynurenine pathway suggests a potential role in human physiology. The quinoline core structure serves as a valuable template for the synthesis of derivatives with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to synthesize, characterize, and evaluate **4,6-dihydroxyquinoline** and its analogs in the pursuit of novel therapeutic agents. Further investigation into the specific biological roles and therapeutic potential of **4,6-dihydroxyquinoline** is warranted.

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